molecular formula C23H18N2OS2 B2668228 4-[(benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine CAS No. 320421-36-1

4-[(benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine

Cat. No.: B2668228
CAS No.: 320421-36-1
M. Wt: 402.53
InChI Key: GFQBXMRQGFENBF-UHFFFAOYSA-N
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Description

4-[(Benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with benzenesulfinyl, phenyl, and phenylsulfanyl groups

Scientific Research Applications

4-[(Benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

If the compound has a biological activity, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. This information is typically found in the compound’s Material Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

This can be achieved by treating 6-chloropyrimidines with aryl sulfanyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Benzenesulfonyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine
  • 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfinyl)methyl]pyrimidine

Uniqueness

4-[(Benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzenesulfinyl and phenylsulfanyl groups provides a versatile platform for further functionalization and exploration in various research fields .

Properties

IUPAC Name

4-(benzenesulfinylmethyl)-2-phenyl-6-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS2/c26-28(21-14-8-3-9-15-21)17-19-16-22(27-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQBXMRQGFENBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CS(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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